

Application Notes and Protocols for Assessing MI-538 Target Engagement in Cells

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cellular target engagement of **MI-538**, a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. The following protocols and data will enable researchers to effectively evaluate the mechanism of action of **MI-538** and similar compounds in relevant cellular models.

Introduction

MI-538 is a small molecule inhibitor designed to disrupt the critical interaction between menin and MLL fusion proteins, a key driver in a subset of acute leukemias.[1] This interaction is essential for the recruitment of the MLL complex to chromatin, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[2][3] By competitively binding to menin, MI-538 effectively evicts MLL fusion proteins from their chromatin targets, resulting in the downregulation of target gene expression, cell differentiation, and apoptosis in MLL-rearranged leukemia cells.[1][4]

Verifying that a compound like **MI-538** reaches and interacts with its intended target in a cellular environment is a crucial step in drug development. These notes provide detailed protocols for confirming the target engagement of **MI-538** in cells using established methodologies.

Quantitative Data Summary



The following tables summarize the in vitro and cellular activity of **MI-538** and other relevant menin-MLL inhibitors.

Table 1: In Vitro Biochemical Activity of Menin-MLL Inhibitors

Compound	Target Interaction	Assay Type	IC50 (nM)	Kd (nM)	Reference
MI-538	Menin-MLL	Fluorescence Polarization	21	6.5	[1]
MI-2-2	Menin-MLL	Fluorescence Polarization	22	-	[2]
MI-463	Menin-MLL	Fluorescence Polarization	15.3	-	[5]
MI-503	Menin-MLL	Fluorescence Polarization	14.7	-	[5]
D0060-319	Menin-MLL	Fluorescence Polarization	7.46	-	[6]
M-808	Menin-MLL	-	1-4	-	[5]
MIV-6R	Menin-MLL	Fluorescence Polarization	56	85	[3]

Table 2: Cellular Activity of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines

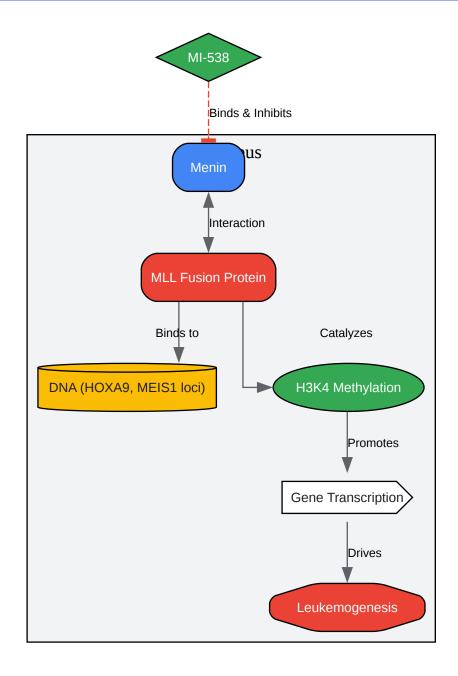


Compound	Cell Line	Assay Type	GI50 / IC50 (nM)	Reference
MI-538	MLL-AF9 murine bone marrow cells	Proliferation (MTT)	83	[1]
MI-538	MV4;11	Proliferation	-	[1]
MI-538	MOLM-13	Proliferation	-	[1]
MI-2-2	MLL-AF9 murine bone marrow cells	Proliferation	~15,000	[2]
MI-503	MV4;11	Proliferation	-	[7]
D0060-319	MV4;11	Proliferation (CCK-8)	4.0	[6]
D0060-319	MOLM-13	Proliferation (CCK-8)	1.7	[6]
M-808	MOLM-13	Proliferation	1	[5]
M-808	MV4-11	Proliferation	4	[5]

Signaling Pathway and Mechanism of Action

The interaction between menin and the N-terminus of MLL (or MLL fusion proteins) is a critical dependency for the development of MLL-rearranged leukemias. This interaction tethers the MLL complex to chromatin, leading to histone H3 lysine 4 (H3K4) methylation and the transcriptional activation of target genes like HOXA9 and MEIS1. These genes are master regulators of hematopoietic stem cell self-renewal and their sustained expression drives leukemogenesis. **MI-538** acts by binding to a pocket on menin that is recognized by MLL, thereby competitively inhibiting this protein-protein interaction.





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Caption: Mechanism of action of MI-538 in disrupting the menin-MLL interaction.

Experimental Protocols

The following are detailed protocols to assess the target engagement of **MI-538** in a cellular context.



Protocol 1: Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the Menin-MLL Interaction

This protocol is designed to qualitatively assess the ability of MI-538 to disrupt the interaction between menin and an MLL fusion protein (e.g., MLL-AF9) in cells.[3][8]

Materials:

- MLL-rearranged leukemia cell line (e.g., MV4;11, MOLM-13)
- MI-538
- DMSO (vehicle control)
- Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
- Antibody against Menin (for immunoprecipitation)
- Antibody against the MLL fusion partner (e.g., anti-AF9) or a tag (if using an overexpression system)
- Protein A/G magnetic beads
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
- SDS-PAGE gels and Western blotting reagents

Procedure:

- Cell Treatment: Seed MLL-rearranged leukemia cells and treat with varying concentrations of MI-538 or DMSO for a predetermined time (e.g., 4-24 hours).
- Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
- Immunoprecipitation:



- Pre-clear the cell lysates by incubating with protein A/G beads.
- Incubate the pre-cleared lysates with the anti-Menin antibody overnight at 4°C.
- Add protein A/G beads to pull down the antibody-protein complexes.
- Washing: Wash the beads extensively with wash buffer to remove non-specific binding.
- Elution: Elute the protein complexes from the beads.
- Western Blotting:
 - Separate the eluted proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Probe the membrane with antibodies against Menin (to confirm successful IP) and the MLL fusion partner (to assess co-immunoprecipitation).

Expected Outcome: In DMSO-treated cells, the MLL fusion protein should be detected in the menin immunoprecipitate, indicating an interaction. In **MI-538**-treated cells, the amount of co-immunoprecipitated MLL fusion protein should be significantly reduced in a dose-dependent manner, demonstrating that **MI-538** disrupts the menin-MLL interaction in cells.



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Caption: Workflow for the Co-Immunoprecipitation experiment.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[9][10][11][12] Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.



Materials:

- MLL-rearranged leukemia cell line
- MI-538
- DMSO (vehicle control)
- PBS
- PCR tubes or plate
- Thermal cycler
- Cell lysis buffer with protease inhibitors
- Reagents for protein quantification (e.g., Western blotting or ELISA for Menin)

Procedure:

- Cell Treatment: Treat cells with MI-538 or DMSO for a specific duration.
- Heating:
 - Aliquot the cell suspension into PCR tubes/plate.
 - Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
- Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
- Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
- Quantification of Soluble Menin:
 - Carefully collect the supernatant containing the soluble proteins.
 - Quantify the amount of soluble Menin in each sample using Western blotting or an ELISA.



Expected Outcome: A melting curve can be generated by plotting the amount of soluble Menin as a function of temperature. In the presence of **MI-538**, the melting curve for Menin should shift to the right, indicating an increase in its thermal stability and confirming direct target engagement.



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Quantitative PCR (qPCR) to Measure Downstream Gene Expression

This protocol measures the effect of MI-538 on the expression of downstream target genes of the menin-MLL complex, such as HOXA9 and MEIS1.[1][3]

Materials:

- MLL-rearranged leukemia cell line
- MI-538
- DMSO (vehicle control)
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:



- Cell Treatment: Treat MLL-rearranged leukemia cells with MI-538 or DMSO for a suitable time (e.g., 24-72 hours).
- RNA Extraction: Harvest the cells and extract total RNA.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA.
- qPCR: Perform quantitative PCR using primers for the target genes and a housekeeping gene for normalization.
- Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Expected Outcome: Treatment with **MI-538** should lead to a dose-dependent decrease in the mRNA levels of HOXA9 and MEIS1, confirming that the disruption of the menin-MLL interaction leads to the expected downstream biological effect.



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Caption: Workflow for qPCR analysis of downstream target genes.

By employing these detailed protocols, researchers can robustly assess the cellular target engagement of **MI-538** and other menin-MLL inhibitors, providing crucial data for the advancement of novel therapeutic strategies for MLL-rearranged leukemias.

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